
N-ヒドロキシ-4-(トリフルオロメチル)ベンゾイミドイルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride” is a chemical compound with the CAS Number: 74467-05-3 . It has a molecular weight of 223.58 g/mol . The IUPAC name for this compound is 1-(chloro(nitroso)methyl)-4-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular formula of “N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride” is C8H5ClF3NO . The InChI code for this compound is 1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,7H .
Physical And Chemical Properties Analysis
“N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride” is a combustible material . It’s also water-reactive and produces flammable gases on contact with water . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), and Hydrogen chloride gas .
科学的研究の応用
抗がん剤の合成
N-ヒドロキシ-4-(トリフルオロメチル)ベンゾイミドイルクロリドは、潜在的な抗がん剤の合成に使用されています。 例えば、この化合物は、5-(3-クロロチオフェン-2-イル)-3-(4-トリフルオロメチルフェニル)-1,2,4-オキサジアゾールを生成するために使用できます .
医薬品研究
この化合物は、薬物発見において重要なトリフルオロメチル基を含む化学物質のクラスに属しています。 トリフルオロメチル基は、薬物分子の化学的安定性、代謝安定性、および脂溶性を高めることができます .
農薬開発
同様に、農薬製品では、有機モチーフへのトリフルオロメチル基の組み込みが、薬物動態特性と代謝安定性を向上させることが知られています .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s classified as flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses a specific target organ toxicity risk (single exposure), with the respiratory system being a target organ .
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride can be achieved through a two-step reaction process. The first step involves the synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride from 4-(trifluoromethyl)aniline and phosgene. The second step involves the conversion of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride to the final product, N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride.", "Starting Materials": [ "4-(trifluoromethyl)aniline", "Phosgene", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride", "1. Dissolve 4-(trifluoromethyl)aniline in dry dichloromethane.", "2. Add phosgene dropwise to the solution while stirring at 0°C.", "3. After the addition is complete, stir the reaction mixture at 0°C for 1 hour.", "4. Add a solution of sodium hydroxide in water to the reaction mixture to neutralize the excess phosgene.", "5. Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "6. Purify the product by column chromatography to obtain N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride.", "Step 2: Conversion of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride to the final product", "1. Dissolve N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride in acetic acid.", "2. Add a solution of sodium acetate in water to the reaction mixture.", "3. Add hydrogen peroxide dropwise to the reaction mixture while stirring at room temperature.", "4. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "5. Add water to the reaction mixture and extract the product with dichloromethane.", "6. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride." ] } | |
| 74467-05-3 | |
分子式 |
C8H5ClF3NO |
分子量 |
223.58 g/mol |
IUPAC名 |
(1E)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,14H/b13-7+ |
InChIキー |
YALQVNZAQRGNQE-NTUHNPAUSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)C(F)(F)F |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


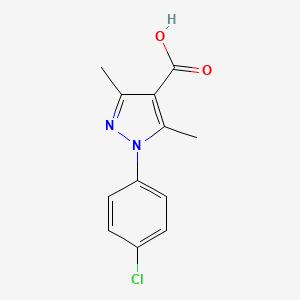
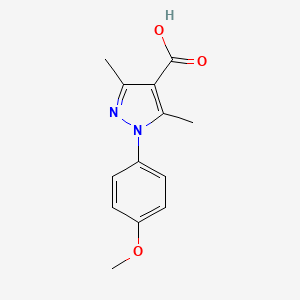
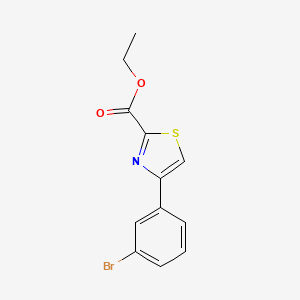
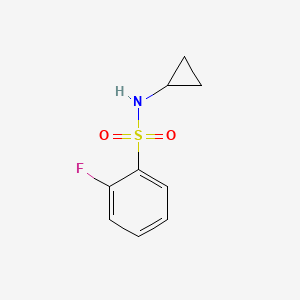
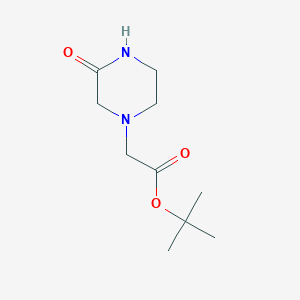


![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)






